molecular formula C16H16F3N7O B606549 CCT245737 CAS No. 1489389-18-5

CCT245737

Cat. No.: B606549
CAS No.: 1489389-18-5
M. Wt: 379.34 g/mol
InChI Key: YBYYWUUUGCNAHQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRA-737 is a potent, highly selective, and orally bioavailable inhibitor of checkpoint kinase 1 (Chk1). Checkpoint kinase 1 is a key component of the DNA damage response and replication stress response pathways. SRA-737 has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of cancer treatments, particularly in combination with other chemotherapeutic agents .

Preparation Methods

The synthesis of SRA-737 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a pyridine derivative, which is then subjected to various reactions such as nucleophilic substitution, amination, and cyclization to form the final product. Industrial production methods for SRA-737 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Structural Composition and Key Functional Groups

CCT245737 features a 2-aminopyrazine-5-carbonitrile core with a trifluoromethyl-substituted pyridine and a morpholine-derived side chain (Fig. 1A) . Critical interactions include:

  • Cyanopyrazine group : Forms hydrogen bonds with Lys38 and a conserved water network in the CHK1 ATP-binding pocket .
  • 2-Aminopyridine core : Binds to Glu85 and Cys87 in the hinge region .
  • Morpholine nitrogen : Establishes a salt bridge with Glu91 .

This configuration ensures high selectivity (>1,000-fold over CHK2 and CDK1) , driven by unique interactions with CHK1-specific residues like Asn59 .

Kinase Inhibition and Selectivity Profile

This compound exhibits potent CHK1 inhibition (in vitro IC<sub>50</sub> = 1.4 nM) , with selectivity validated across 124 kinases (Table 1) :

KinaseIC<sub>50</sub> (nM)Selectivity vs. CHK1
CHK11.4 ± 0.3-
CHK29,030>1,000-fold
CDK1/CycB1,260–2,440>1,000-fold
ERK812890-fold

Selectivity is attributed to interactions with CHK1-specific water molecules and residues absent in other kinases .

Biochemical Interactions in DNA Damage Response

This compound disrupts CHK1-mediated cell cycle checkpoints by:

  • Inhibiting autophosphorylation : Suppresses pS296 CHK1 (IC<sub>50</sub> = 30–220 nM in cells) , blocking checkpoint activation (Fig. 5C) .
  • Abrogating G<sub>2</sub>/M arrest : Reduces pY15 CDK1 and pS216 CDC25c levels, forcing cells with DNA damage into mitosis .
  • Enhancing DNA damage : Synergizes with gemcitabine or etoposide (VP16), increasing γH2AX (DNA damage marker) and apoptosis (Fig. 6E–G) .

Pharmacodynamic Effects in Combination Therapy

This compound amplifies genotoxic drug efficacy without increasing toxicity:

  • Gemcitabine synergy : In HT29 xenografts, this compound (50 mg/kg) + gemcitabine (30 mg/kg) increased tumor growth delay by 9 days vs. either agent alone (P < 0.001) .
  • Single-agent activity : Induces regression in MYC-driven lymphoma models .
Model (Treatment)Tumor Growth Delay (Days)γH2AX Increase (Fold)
HT29 (Gemcitabine)122.1
HT29 (this compound)81.5
HT29 (Combination)214.3

Target Engagement Biomarkers

A novel pS296 CHK1 ELISA confirmed dose-dependent target inhibition in NSCLC xenografts . Tumor exposure exceeded plasma levels (AUC<sub>0–∞</sub> = 10.4 µmol·h/L after 10 mg/kg oral dose) , correlating with efficacy.this compound’s design leverages precise molecular interactions to achieve selective CHK1 inhibition, making it a promising candidate for combination regimens in chemotherapy-resistant cancers. Ongoing clinical trials will further validate its therapeutic potential .

Scientific Research Applications

SRA-737 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: SRA-737 is used as a tool compound to study the mechanisms of DNA damage response and replication stress.

    Biology: The compound is employed in research to understand the role of checkpoint kinase 1 in cellular processes and its potential as a therapeutic target.

    Medicine: SRA-737 is being investigated in clinical trials for its potential to enhance the efficacy of cancer treatments, especially in combination with other chemotherapeutic agents like gemcitabine. .

    Industry: The compound is used in the development of new cancer therapies and as a reference standard in quality control processes.

Mechanism of Action

SRA-737 exerts its effects by inhibiting checkpoint kinase 1, a key regulator of the DNA damage response and replication stress response pathways. By inhibiting checkpoint kinase 1, SRA-737 prevents the repair of damaged DNA in cancer cells, leading to cell death. The compound also induces the formation of micronuclei, activation of the STING pathway, and upregulation of programmed death ligand 1 (PD-L1) expression, which enhances the immune response against cancer cells .

Comparison with Similar Compounds

SRA-737 is unique among checkpoint kinase 1 inhibitors due to its high selectivity and oral bioavailability. Similar compounds include:

SRA-737 stands out due to its favorable safety profile, lower myelotoxicity, and potential for combination therapy with immune checkpoint inhibitors .

Biological Activity

CCT245737, also known as SRA737, is a selective and orally bioavailable inhibitor of checkpoint kinase 1 (CHK1). This compound has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents in various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from preclinical studies.

CHK1 plays a crucial role in the DNA damage response and cell cycle regulation. Inhibition of CHK1 by this compound leads to increased DNA damage and apoptosis in cancer cells. The compound operates by:

  • Inhibiting CHK1 Activity : this compound exhibits an IC50 of 1.4 nM against the CHK1 enzyme, demonstrating potent inhibitory activity with over 1,000-fold selectivity against CHK2 and CDK1 .
  • Enhancing Chemotherapy Efficacy : this compound has been shown to enhance the cytotoxic effects of gemcitabine and SN38 in various human tumor cell lines. It notably increases tumor growth delay when combined with these agents in xenograft models .

Efficacy in Tumor Models

This compound has been extensively studied in preclinical models, particularly focusing on its effects on RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. Key findings include:

  • Tumor Xenograft Studies : In a study involving RAS mutant NSCLC xenografts, the combination of this compound with gemcitabine resulted in a statistically significant increase in tumor growth delay compared to either treatment alone .
  • Single-Agent Activity : this compound demonstrated significant single-agent activity against MYC-driven B-cell lymphoma models, indicating its potential as a standalone treatment option .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. The compound exhibits:

  • Complete Oral Bioavailability : Studies have shown that this compound has 100% oral bioavailability in mouse models, allowing for effective systemic exposure following oral administration .
  • Pharmacokinetic Profile : Following intravenous administration at a dose of 10 mg/kg, this compound reached peak plasma concentrations of 4 µmol/L with a half-life of approximately 2.86 hours .

Case Studies and Clinical Relevance

This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans. A Phase I study aims to assess the compound's performance as a monotherapy and in combination with other chemotherapeutics like gemcitabine and carboplatin .

Table 1: Summary of Key Findings from Preclinical Studies

Study TypeModel TypeTreatment CombinationKey Findings
Tumor XenograftRAS mutant NSCLCThis compound + GemcitabineSignificant increase in tumor growth delay compared to controls
Mouse ModelEµ-MYC driven B-cell lymphomaThis compound (single-agent)Demonstrated significant antitumor activity
Pharmacokinetic AnalysisBALB/c MiceOral Administration100% bioavailability; peak plasma concentration at 4 µmol/L

Q & A

Basic Research Questions

Q. What is the mechanism of action of CCT245737 as a CHK1 inhibitor in preclinical cancer models?

this compound selectively inhibits CHK1 with an IC50 of 1.3 nM, disrupting DNA damage repair by blocking CHK1-mediated phosphorylation events. This forces cancer cells with defective DNA repair mechanisms (e.g., RAS-mutant NSCLC or MYC-driven lymphomas) to bypass cell cycle checkpoints, leading to mitotic catastrophe and apoptosis. Key validation methods include Western blotting for pSer296 CHK1 autophosphorylation and flow cytometry to analyze cell cycle arrest (G1/S phase ratios) in HT-29 and SW620 cell lines .

Q. How are optimal concentrations of this compound determined for in vitro experiments?

Dose-response curves are generated using serial dilutions (e.g., 30–220 nM) based on the compound's IC50. Researchers validate efficacy by measuring:

  • Cell viability : ATP-based assays (e.g., CellTiter-Glo) in HT-29 or Calu6 cells.
  • Checkpoint inhibition : Flow cytometry to quantify S-phase accumulation after gemcitabine co-treatment .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy between in vitro and in vivo models?

Discrepancies often arise due to pharmacokinetic factors (e.g., oral bioavailability, tissue penetration) or tumor microenvironment heterogeneity. To address this:

  • Pharmacodynamic profiling : Measure CHK1 inhibition in xenograft tumors via IHC or Western blotting.
  • Combination therapy validation : Co-administer this compound with gemcitabine in immunocompromised mice bearing HT29 xenografts, comparing tumor growth inhibition (TGI) rates and survival metrics .

Q. What experimental strategies mitigate resistance to this compound in RAS-mutant cancers?

Resistance mechanisms may involve upregulation of compensatory kinases (e.g., CHK2 or WEE1). Recommended approaches:

  • Kinome-wide profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Synergy screens : Test this compound with ATR inhibitors (e.g., AZD6738) in patient-derived organoids (PDOs) from pancreatic cancer .

Q. How to validate CHK1-specific effects versus off-target kinase inhibition?

  • Isozyme selectivity assays : Compare this compound’s IC50 against CHK2 (2440 nM) and other kinases (e.g., CDK1, PLK1) using recombinant kinase domains.
  • Genetic validation : siRNA-mediated CHK1 knockdown in cell lines (e.g., MiaPaCa-2) to confirm phenotype replication .

Q. Methodological Guidance

Q. What controls are essential for CHK1 inhibition studies using this compound?

Include:

  • Positive controls : Prexasertib (LY2606368), a well-characterized CHK1 inhibitor.
  • DNA damage inducers : Gemcitabine (10 nM) or cisplatin (5 μM) to activate CHK1 signaling.
  • Vehicle controls : DMSO at equivalent concentrations to rule out solvent effects .

Q. How to design a pharmacokinetic study for this compound in murine models?

  • Dosing regimen : Oral administration at 50–100 mg/kg twice daily.
  • Sample collection : Plasma and tumor tissues at 1, 4, 8, and 24 hours post-dose.
  • LC-MS/MS quantification : Validate compound stability in biological matrices and calculate AUC, Cmax, and t1/2 .

Q. Data Interpretation Challenges

Q. Why do Western blot results for CHK1 phosphorylation vary across cell lines?

Variability stems from:

  • Basal CHK1 activity : Higher in replication-stress-prone cells (e.g., Eμ-MYC lymphomas).
  • Time-course dependency : Phosphorylation peaks at 2–4 hours post-DNA damage; optimize lysis timing .

Properties

IUPAC Name

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYWUUUGCNAHQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489389-18-5
Record name SRA-737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRA-737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SRA-737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.